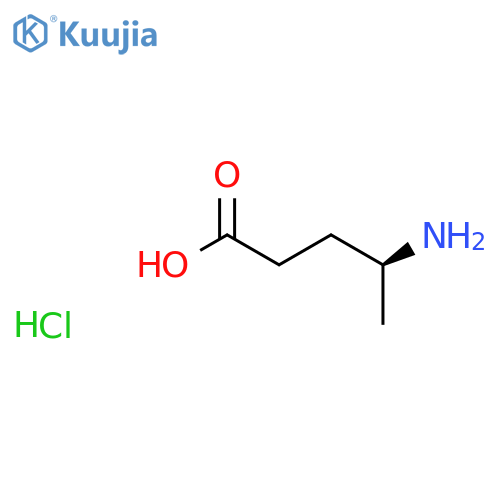

Cas no 2299170-78-6 ((S)-4-aminovaleric acid hydrochloride)

(S)-4-aminovaleric acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-4-aminovaleric acid hydrochloride

- SCHEMBL21724278

- (4S)-4-aminopentanoic acid hydrochloride

- AT29900

- PTA3T5X14V

- (S)-4-Aminopentanoic acid hydrochloride

- (4S)-4-AMINOPENTANOIC ACID HCL

- Q27286742

- (4S)-4-aminopentanoic acid;hydrochloride

- 4-AMINOVALERIC ACID HYDROCHLORIDE, (S)-

- EN300-6764780

- 2299170-78-6

-

- インチ: 1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1

- InChIKey: HRBUADXBDUKOMF-WCCKRBBISA-N

- ほほえんだ: Cl.OC(CC[C@H](C)N)=O

計算された属性

- せいみつぶんしりょう: 153.0556563g/mol

- どういたいしつりょう: 153.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 82.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

(S)-4-aminovaleric acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6764780-2.5g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 2.5g |

$2240.0 | 2023-05-29 | |

| Enamine | EN300-6764780-10.0g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 10g |

$4914.0 | 2023-05-29 | |

| Enamine | EN300-6764780-0.05g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 0.05g |

$266.0 | 2023-05-29 | |

| Enamine | EN300-6764780-0.1g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 0.1g |

$396.0 | 2023-05-29 | |

| Enamine | EN300-6764780-1.0g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 1g |

$1142.0 | 2023-05-29 | |

| Aaron | AR028SYI-250mg |

(4S)-4-aminopentanoicacidhydrochloride |

2299170-78-6 | 95% | 250mg |

$805.00 | 2025-02-17 | |

| Aaron | AR028SYI-100mg |

(4S)-4-aminopentanoicacidhydrochloride |

2299170-78-6 | 95% | 100mg |

$570.00 | 2025-02-17 | |

| Aaron | AR028SYI-500mg |

(4S)-4-aminopentanoicacidhydrochloride |

2299170-78-6 | 95% | 500mg |

$1251.00 | 2025-02-17 | |

| Enamine | EN300-6764780-0.5g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 0.5g |

$891.0 | 2023-05-29 | |

| Enamine | EN300-6764780-5.0g |

(4S)-4-aminopentanoic acid hydrochloride |

2299170-78-6 | 95% | 5g |

$3313.0 | 2023-05-29 |

(S)-4-aminovaleric acid hydrochloride 関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

8. Book reviews

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

(S)-4-aminovaleric acid hydrochlorideに関する追加情報

(S)-4-Aminovaleric Acid Hydrochloride (CAS No. 2299170-78-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

(S)-4-Aminovaleric Acid Hydrochloride (CAS No. 2299170-78-6) is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This compound is a hydrochloride salt of the (S)-enantiomer of 4-aminovaleric acid, which is a five-carbon amino acid derivative. The chiral nature of this compound makes it particularly valuable in the development of enantiomerically pure pharmaceuticals, where the biological activity and pharmacological properties can differ significantly between enantiomers.

The chemical structure of (S)-4-Aminovaleric Acid Hydrochloride consists of a five-carbon chain with an amino group (-NH2) and a carboxylic acid group (-COOH) at the terminal positions. The presence of the hydrochloride salt form ensures better solubility in aqueous solutions, which is crucial for various applications in drug development and biological assays. The compound's molecular formula is C5H11NO2·HCl, and its molecular weight is approximately 153.60 g/mol.

In recent years, (S)-4-Aminovaleric Acid Hydrochloride has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a precursor in the synthesis of novel drugs targeting various neurological disorders. For instance, research has shown that this compound can be used to synthesize GABA (gamma-aminobutyric acid) analogs, which are known to have neuroprotective and anticonvulsant properties. These analogs have shown promise in the treatment of conditions such as epilepsy and anxiety disorders.

Beyond its use as a synthetic intermediate, (S)-4-Aminovaleric Acid Hydrochloride has also been explored for its direct biological activities. Studies have demonstrated that this compound can modulate GABAergic neurotransmission by interacting with GABA receptors in the central nervous system (CNS). This interaction can lead to various physiological effects, including sedation, muscle relaxation, and reduced anxiety. These findings have opened up new avenues for the development of drugs that target GABA receptors for therapeutic purposes.

The synthesis of (S)-4-Aminovaleric Acid Hydrochloride typically involves chiral resolution techniques to ensure the production of the desired enantiomer. One common method involves the use of chiral catalysts or resolving agents to separate the racemic mixture into its individual enantiomers. Advanced synthetic strategies, such as asymmetric hydrogenation and enzymatic resolution, have also been employed to achieve high enantiomeric purity efficiently.

In addition to its pharmaceutical applications, (S)-4-Aminovaleric Acid Hydrochloride has found use in other areas of research and development. For example, it has been utilized as a building block in the synthesis of peptides and peptidomimetics, which are important in drug discovery and protein engineering. The compound's ability to form stable amide bonds makes it a valuable reagent in these synthetic processes.

The safety profile of (S)-4-Aminovaleric Acid Hydrochloride is an important consideration in its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any chemical substance used in drug development, thorough toxicity and pharmacokinetic evaluations are essential to ensure its safety and efficacy.

In conclusion, (S)-4-Aminovaleric Acid Hydrochloride (CAS No. 2299170-78-6) is a versatile compound with significant potential in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and application in various therapeutic areas. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the advancement of pharmaceutical science.

2299170-78-6 ((S)-4-aminovaleric acid hydrochloride) 関連製品

- 940983-06-2(N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171738-17-1(3-{2-(ethylsulfamoyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1809384-28-8(Ethyl 5-cyano-1H-pyrazole-3-carboxylate)

- 2229574-04-1(tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-methoxyphenyl}carbamate)

- 127236-03-7(5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione)

- 1806724-11-7(5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 439111-26-9(5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione)

- 2305255-85-8(Dihydro-1-(1H-pyrazol-4-yl)-2,4(1H,3H)-pyrimidinedione)

- 338953-51-8(3-PHENYL-6-(TRIFLUOROMETHYL)ISOXAZOLO[4,5-B]PYRIDINE)

- 1805465-49-9(5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine)